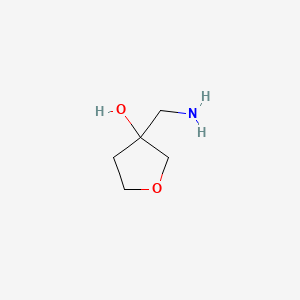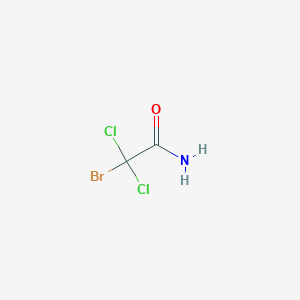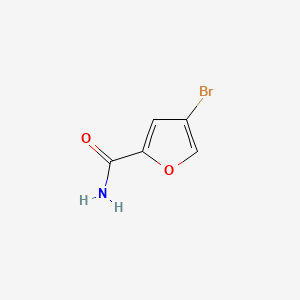
2-(4-bromo-1H-pyrazol-1-yl)pyrazine
Übersicht
Beschreibung
2-(4-bromo-1H-pyrazol-1-yl)pyrazine is a chemical compound with the molecular formula C7H5BrN4 . It is used in the synthesis of various pharmaceutical and biologically active compounds .
Molecular Structure Analysis
The molecular structure of 2-(4-bromo-1H-pyrazol-1-yl)pyrazine consists of a pyrazine ring attached to a 4-bromo-1H-pyrazol-1-yl group . The InChI code for this compound is 1S/C7H5BrN4/c8-6-3-11-12(5-6)7-4-9-1-2-10-7/h1-5H .Physical And Chemical Properties Analysis
2-(4-bromo-1H-pyrazol-1-yl)pyrazine is a solid substance with a molecular weight of 225.05 .Wissenschaftliche Forschungsanwendungen
Color Tuning in Iridium Complexes
Research indicates the importance of ancillary ligands like tetrazolate chelate ligands, which include 2-(1H-tetrazol-5-yl)pyridine and 2-(1H-tetrazol-5-yl)pyrazine, in the color tuning of iridium(III) complexes. These complexes exhibit a wide range of redox and emission properties, which are significantly influenced by the nature of the ancillary ligand. Such studies are pivotal for advancing the development of organic light-emitting devices (OLEDs) and polymetallic architectures for various technological applications (Stagni et al., 2008).
Antimicrobial Applications
Novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, derived from pyrazole-4-carbaldehydes and methyl ketones, exhibit significant efficacy against tested microorganisms, highlighting the potential of pyrazine derivatives in developing new antimicrobial agents (Abdel-Wahab et al., 2017).
Advanced Synthesis Techniques
Microwave-assisted and continuous flow multistep synthesis techniques have been employed to efficiently produce 4-(pyrazol-1-yl)carboxanilides, which are active as inhibitors of canonical transient receptor potential channels. These methods not only reduce the synthesis time dramatically but also improve product yields, showcasing the compound's utility in the synthesis of biologically active molecules (Obermayer et al., 2011).
Photovoltaic Applications
Thieno[3,4-b]pyrazine-based monomers have been developed for use in donor-acceptor copolymers, demonstrating their application in photovoltaic devices. These studies reveal the compound's significance in the field of renewable energy, particularly in enhancing the performance of solar cells (Zhou et al., 2010).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that pyrazole-bearing compounds, which include 2-(4-bromo-1h-pyrazol-1-yl)pyrazine, have shown potent antileishmanial and antimalarial activities . These activities suggest that the compound may target specific proteins or enzymes in the Leishmania and Plasmodium species, the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
A molecular docking study conducted on a similar compound revealed a desirable fitting pattern in the active site of the enzyme lmptr1, characterized by lower binding free energy . This suggests that 2-(4-bromo-1H-pyrazol-1-yl)pyrazine may interact with its targets in a similar manner, leading to changes in the biological function of the target.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound likely interferes with essential biochemical pathways in leishmania and plasmodium species, leading to their death or inhibition .
Result of Action
The result of the action of 2-(4-bromo-1H-pyrazol-1-yl)pyrazine is the inhibition of the growth of Leishmania and Plasmodium species, as evidenced by its antileishmanial and antimalarial activities . This leads to a decrease in the severity of the diseases caused by these organisms.
Eigenschaften
IUPAC Name |
2-(4-bromopyrazol-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-3-11-12(5-6)7-4-9-1-2-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSPJACCLHAXSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-1H-pyrazol-1-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B1526586.png)

![Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1526588.png)


![7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B1526594.png)






